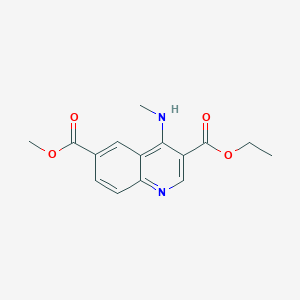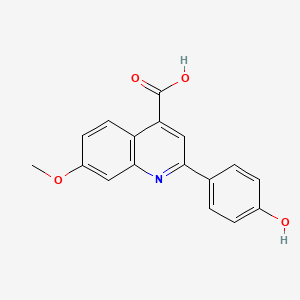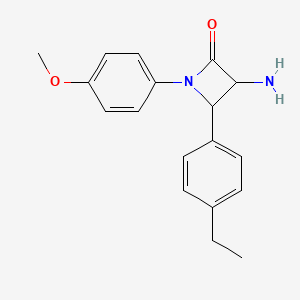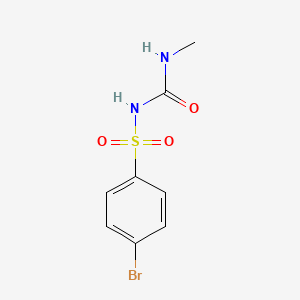
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.
化学反応の分析
Types of Reactions
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form quinoline derivatives.
Reduction: Can be reduced using agents like zinc/acetic acid to yield different amine derivatives.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential antimicrobial and anticancer agents.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
作用機序
The mechanism of action of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
6-Methylquinoline: Shares the quinoline core but lacks the additional functional groups present in 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
3-O-ethyl 6-O-methyl 4-(methylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(19)11-8-17-12-6-5-9(14(18)20-3)7-10(12)13(11)16-2/h5-8H,4H2,1-3H3,(H,16,17) |
InChIキー |
KMRJTLNYUXGMJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)













